molecular formula C22H19N5O B6481011 2,2-diphenyl-N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]acetamide CAS No. 897615-12-2

2,2-diphenyl-N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]acetamide

Cat. No. B6481011
CAS RN: 897615-12-2
M. Wt: 369.4 g/mol
InChI Key: JAKZUDGBTXYQTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2,2-diphenyl-N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]acetamide” is a complex organic compound. It likely contains a tetrazole ring, which is a type of heterocyclic aromatic compound . Tetrazoles are known for their wide range of applications in medicinal chemistry and drug design .


Molecular Structure Analysis

The molecular structure of this compound likely includes a tetrazole ring and multiple phenyl rings . The exact structure would depend on the specific arrangement and bonding of these components .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Generally, compounds with multiple aromatic rings (like phenyl and tetrazole rings) tend to be relatively stable and may have low solubility in water .

Scientific Research Applications

Antiviral Activity

Indole derivatives, including our compound of interest, have shown promise as antiviral agents. For instance:

Other Applications

While the literature is sparse on our specific compound, indole derivatives have also been explored for their anti-inflammatory, antitubercular, and antimalarial effects. These areas warrant further investigation.

Mechanism of Action

Target of Action

It’s known that tetrazole derivatives have a broad range of biological activities . They can interact with many enzymes and receptors in organisms via non-covalent interactions .

Mode of Action

It’s known that tetrazole derivatives can form hydrogen bonds with amino acids in their active pockets . This interaction can lead to changes in the structure and function of the target proteins .

Biochemical Pathways

Tetrazole derivatives are known to have diverse biological applications, predominantly in the area of material and medicinal chemistry . They can affect a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, anti­nociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities .

Pharmacokinetics

It’s known that tetrazolate anions are more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes . This property can have a significant impact on the bioavailability of the compound.

Result of Action

It’s known that tetrazole derivatives can have a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, anti­nociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities .

Action Environment

It’s known that the stability and efficacy of tetrazole derivatives can be influenced by factors such as temperature, ph, and the presence of other substances .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

Future research could focus on elucidating the exact structure, synthesis, and properties of this compound. This could potentially lead to the development of new drugs or materials .

properties

IUPAC Name

2,2-diphenyl-N-[(1-phenyltetrazol-5-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O/c28-22(21(17-10-4-1-5-11-17)18-12-6-2-7-13-18)23-16-20-24-25-26-27(20)19-14-8-3-9-15-19/h1-15,21H,16H2,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAKZUDGBTXYQTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NCC3=NN=NN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-diphenyl-N-((1-phenyl-1H-tetrazol-5-yl)methyl)acetamide

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